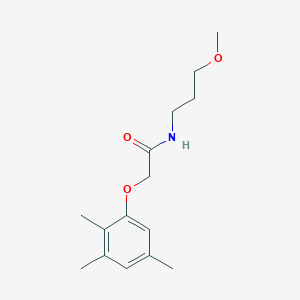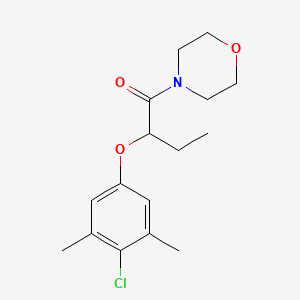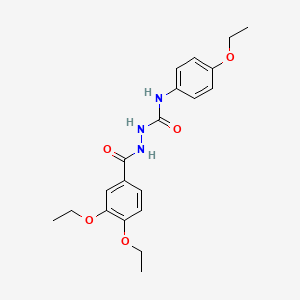
5-(dimethylsulfamoyl)-N-(3-methoxypropyl)-2-methylbenzamide
概要
説明
5-(dimethylsulfamoyl)-N-(3-methoxypropyl)-2-methylbenzamide is a chemical compound with a complex structure It is characterized by the presence of a dimethylsulfamoyl group, a methoxypropyl group, and a methylbenzamide core
作用機序
Target of Action
The primary targets of this compound are the 5-hydroxytryptamine receptor 2A (5HT2A) , Sodium-dependent dopamine transporter , Sodium-dependent serotonin transporter , Sodium-dependent noradrenaline transporter , Synaptic vesicular amine transporter , and Chromaffin granule amine transporter . These targets play crucial roles in neurotransmission, affecting mood, cognition, and perception.
Mode of Action
The compound likely acts as a 5HT2A agonist , similar to hallucinogenic amphetamines such as DOM . It may also act as a serotonin releaser by reversing the direction of the serotonin reuptake transporter, similar to MDMA . This dual action could result in significant changes in neurotransmission, potentially leading to altered mood, cognition, and perception.
Biochemical Pathways
The affected pathways primarily involve the serotonergic system , with potential impacts on the dopaminergic and noradrenergic systems . The downstream effects of these changes could include altered mood, cognition, and perception, although the specific effects would depend on a variety of factors, including dosage and individual physiology.
Result of Action
Given its likely targets and mode of action, it could potentially have significant effects on neurotransmission, potentially leading to altered mood, cognition, and perception .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-N-(3-methoxypropyl)-2-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the methoxypropyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
5-(dimethylsulfamoyl)-N-(3-methoxypropyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile involved.
科学的研究の応用
5-(dimethylsulfamoyl)-N-(3-methoxypropyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials.
類似化合物との比較
Similar Compounds
- 5-(dimethylsulfamoyl)-N-(2-methoxypropyl)-2-methylbenzamide
- 5-(dimethylsulfamoyl)-N-(3-ethoxypropyl)-2-methylbenzamide
- 5-(dimethylsulfamoyl)-N-(3-methoxyethyl)-2-methylbenzamide
Uniqueness
5-(dimethylsulfamoyl)-N-(3-methoxypropyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
5-(dimethylsulfamoyl)-N-(3-methoxypropyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11-6-7-12(21(18,19)16(2)3)10-13(11)14(17)15-8-5-9-20-4/h6-7,10H,5,8-9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEJZOPYLREHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(tert-butylthio)ethyl]-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4787843.png)
![ethyl 2-({[8-chloro-2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4787849.png)

![4-chloro-N-(3,4-difluorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4787868.png)
![4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE](/img/structure/B4787873.png)
![butyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4787876.png)
![Ethoxy-bis[2-(methoxymethoxy)phenyl]-sulfanylidene-lambda5-phosphane](/img/structure/B4787887.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4787894.png)
![N-{3-[N-(anilinocarbonothioyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4787897.png)

![3-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B4787910.png)


![3,5-dimethoxy-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4787924.png)
